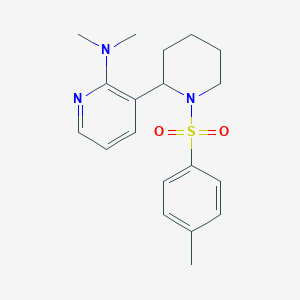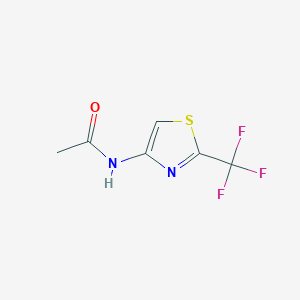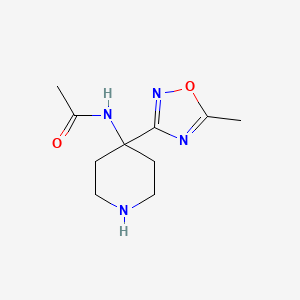![molecular formula C7H9ClNa2O6P2S+2 B11815928 disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)
disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid is a chemical compound with the molecular formula C21H15ClNO4PSNa2. It is known for its unique properties and applications in various scientific fields. This compound is typically found as a solid, often appearing as a white to light yellow crystalline powder. It is soluble in water but insoluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid generally involves multiple steps. One common method includes the reaction of 4-chlorophenylthiol with a phosphonomethylating agent under controlled conditions. The reaction is typically carried out in an aqueous medium, followed by the addition of sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphonic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of optical materials, dyes, and as a core reagent in chemiluminescent assays
Mecanismo De Acción
The mechanism of action of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also act as a fluorescent probe, emitting light upon excitation, which is useful in various imaging techniques .
Comparación Con Compuestos Similares
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid is similar to other bisphosphonates such as etidronic acid and clodronic acid. it is unique due to its specific structural features and the presence of the chlorophenyl group, which imparts distinct chemical and physical properties .
List of Similar Compounds
Etidronic acid: A bisphosphonate used in the treatment of bone disorders.
Clodronic acid: Another bisphosphonate with applications in treating hypercalcemia and bone metastases.
Tiludronic acid: Used in the treatment of Paget’s disease of bone
Propiedades
Fórmula molecular |
C7H9ClNa2O6P2S+2 |
|---|---|
Peso molecular |
364.59 g/mol |
Nombre IUPAC |
disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1 |
Clave InChI |
SKUHWSDHMJMHIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




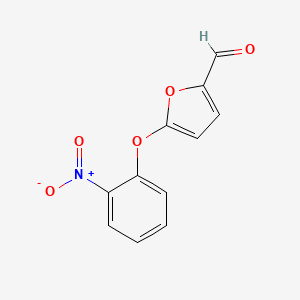


![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)


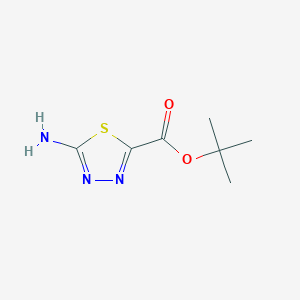
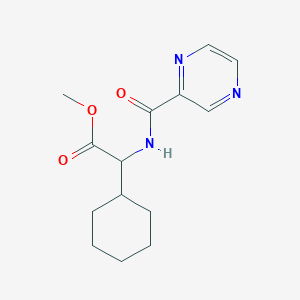
![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)
